

assessing the specificity of BS-181 dihydrochloride using kinase panel screening

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Compound of Interest

Compound Name: BS-181 dihydrochloride

Cat. No.: B1381285

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Assessing the Specificity of BS-181 Dihydrochloride via Kinase Panel Screening

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Its specificity is a critical attribute for its utility as a research tool and potential therapeutic agent. This guide provides an objective comparison of **BS-181 dihydrochloride**'s performance against other kinase inhibitors, supported by experimental data from kinase panel screenings.

Comparative Kinase Inhibition Profile

The selectivity of **BS-181 dihydrochloride** is best understood by comparing its half-maximal inhibitory concentration (IC50) against its primary target, CDK7, and a panel of other kinases. This data is contrasted with other known CDK inhibitors, including the less selective, first-generation inhibitor Seliciclib (Roscovitine) and the highly selective covalent inhibitor THZ1.

BS-181 demonstrates high selectivity for CDK7, with an IC50 value of 21 nM.[1][2][3][4][5] It exhibits significantly less potency against other cyclin-dependent kinases, such as CDK2, CDK5, and CDK9, and fails to block CDK1, CDK4, and CDK6 at meaningful concentrations.[2] [3][4][6] Specifically, it is over 40-fold more selective for CDK7 than for CDK2.[1][5]



Kinase Target	BS-181 IC50 (nM)	Seliciclib (Roscovitine) IC50 (nM)	THZ1 IC50 (nM)
CDK7	21[1][2][3][4][5]	490[3][7]	3.2[1][6]
CDK1 (Cdc2)	>3000	650[3][8]	>1000[1]
CDK2	880[2][3][4][6]	700[4][8]	>1000[1]
CDK4	>3000	>100,000[7]	-
CDK5	3000[2][4][6]	160 - 200[3][4][8]	-
CDK6	>3000	>100,000[7]	-
CDK9	4200[2][4][6]	-	>1000[1]

Note: IC50 values can vary between experiments based on assay conditions, such as ATP concentration.

Experimental Protocols

In Vitro Kinase Panel Screening (Luminescence-Based Assay)

This protocol outlines a typical procedure for determining the IC50 values of a test compound against a panel of kinases using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

- Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., BS-181 dihydrochloride) in a suitable solvent like DMSO. A common starting range is from 10 mM to 0.1 μM.[8]
- Kinase, Substrate, and ATP Solutions: Prepare the kinase, its specific substrate, and ATP solutions in a kinase buffer at predetermined optimal concentrations.[8] The final ATP concentration should ideally be close to its Michaelis constant (Km) for each specific kinase.

2. Assay Plate Setup:



- Add a small volume (e.g., 5 μL) of the diluted test compound or control (DMSO for 100% activity, a broad-spectrum inhibitor like Staurosporine for 0% activity) to the wells of a white, opaque 96-well or 384-well plate.[8]
- Add the diluted kinase solution to each well, excluding "no enzyme" control wells.[8]

3. Kinase Reaction:

- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.[8]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[8]

4. Signal Detection:

- Stop the kinase reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[8] Incubate at room temperature for approximately 40 minutes.[8]
- Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for about 30 minutes at room temperature.[8]
- Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]

5. Data Analysis:

- Subtract the background luminescence (from "no enzyme" controls) from all other measurements.[8]
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.[8]
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Mandatory Visualizations





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Caption: Workflow for an in vitro luminescent kinase panel screening assay.

Caption: The dual roles of CDK7 in transcription and cell cycle control and its inhibition by BS-181.

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